molecular formula C17H15Cl2N3O2 B12021264 N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide CAS No. 444654-20-0

N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide

Cat. No.: B12021264
CAS No.: 444654-20-0
M. Wt: 364.2 g/mol
InChI Key: DHWWYLIXTJLVAB-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a benzylidene hydrazine moiety linked to a benzamide structure, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide typically involves the condensation of 2,3-dichlorobenzaldehyde with hydrazine derivatives, followed by acylation with 2-methylbenzoyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylidene hydrazine moiety allows for various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives or amines.

    Substitution: Formation of halogenated benzamides or hydrazones.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylidene hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

  • N-(4-((2-(2,3-Dichlorobenzylidene)hydrazino)carbonyl)phenyl)-4-methylbenzenesulfonamide
  • 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
  • N’-(2,3-Dichlorobenzylidene)-2-furohydrazide

Comparison:

The uniqueness of N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

444654-20-0

Molecular Formula

C17H15Cl2N3O2

Molecular Weight

364.2 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide

InChI

InChI=1S/C17H15Cl2N3O2/c1-11-5-2-3-7-13(11)17(24)20-10-15(23)22-21-9-12-6-4-8-14(18)16(12)19/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-9+

InChI Key

DHWWYLIXTJLVAB-ZVBGSRNCSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.